molecular formula C10H13NO3 B14853037 2-Hydroxy-4-isopropoxybenzamide

2-Hydroxy-4-isopropoxybenzamide

Cat. No.: B14853037
M. Wt: 195.21 g/mol
InChI Key: PAMLMKUVMTYEGZ-UHFFFAOYSA-N
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Description

2-HYDROXY-4-(PROPAN-2-YLOXY)BENZAMIDE is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzamide, featuring a hydroxy group at the second position and a propan-2-yloxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-4-(PROPAN-2-YLOXY)BENZAMIDE typically involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxybenzoic acid.

    Esterification: The hydroxy group at the second position is esterified using isopropyl alcohol in the presence of an acid catalyst to form 2-hydroxy-4-(propan-2-yloxy)benzoic acid.

    Amidation: The carboxylic acid group is then converted to an amide using ammonia or an amine under suitable conditions to yield 2-HYDROXY-4-(PROPAN-2-YLOXY)BENZAMIDE.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-4-(PROPAN-2-YLOXY)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 2-oxo-4-(propan-2-yloxy)benzamide.

    Reduction: Formation of 2-hydroxy-4-(propan-2-yloxy)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-HYDROXY-4-(PROPAN-2-YLOXY)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-HYDROXY-4-(PROPAN-2-YLOXY)BENZAMIDE involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The propan-2-yloxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Propan-2-yloxy)benzamide: Lacks the hydroxy group at the second position.

    2-Hydroxybenzamide: Lacks the propan-2-yloxy group at the fourth position.

    4-(Tetrahydrofuran-2-ylmethoxy)benzamide: Contains a tetrahydrofuran-2-ylmethoxy group instead of a propan-2-yloxy group.

Uniqueness

2-HYDROXY-4-(PROPAN-2-YLOXY)BENZAMIDE is unique due to the presence of both the hydroxy and propan-2-yloxy groups, which confer distinct chemical and biological properties. These functional groups enable diverse chemical reactions and interactions with biological targets, making the compound valuable for various applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-hydroxy-4-propan-2-yloxybenzamide

InChI

InChI=1S/C10H13NO3/c1-6(2)14-7-3-4-8(10(11)13)9(12)5-7/h3-6,12H,1-2H3,(H2,11,13)

InChI Key

PAMLMKUVMTYEGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(=O)N)O

Origin of Product

United States

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